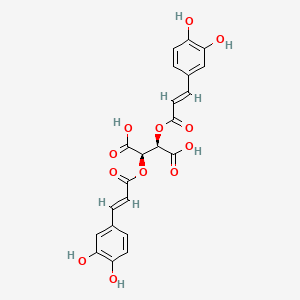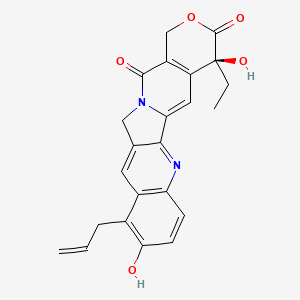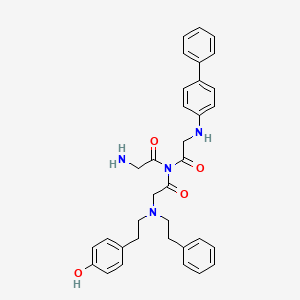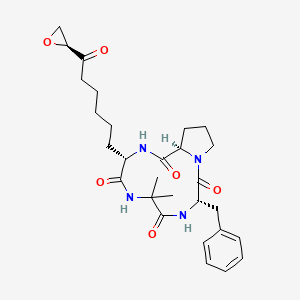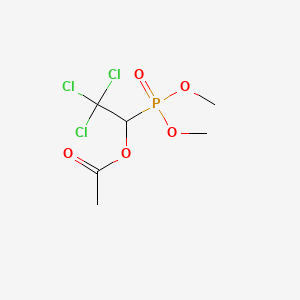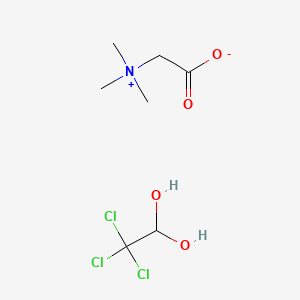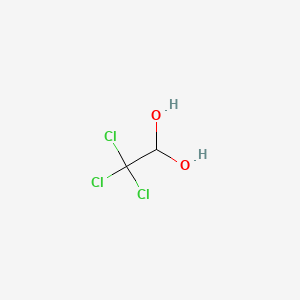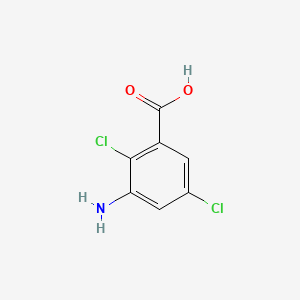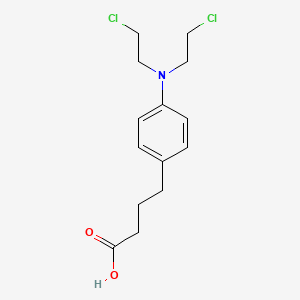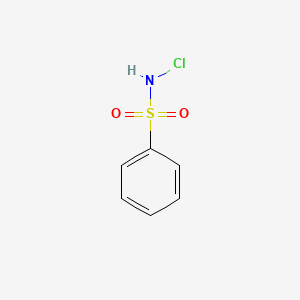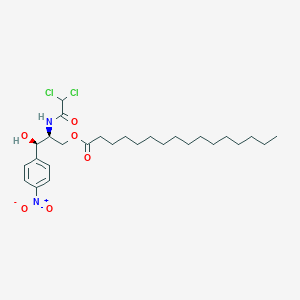
Chloramphenicol palmitate
Übersicht
Beschreibung
Chloramphenicol palmitate is an orally bioavailable ester prodrug form of the antibiotic chloramphenicol . It is hydrolyzed in the small intestine to release chloramphenicol . It has a broad spectrum of activity against gram-positive and gram-negative bacteria .
Synthesis Analysis
A synthetic route to produce chloramphenicol esters involves the high enantio- and regio-selectivity of lipases . A series of chloramphenicol esters were synthesized using chloramphenicol, acyl donors of different carbon chain length, and lipase Lip BA (lipase cloned from Bacillus amyloliquefaciens) .Molecular Structure Analysis
Chloramphenicol palmitate has a molecular formula of C27H42Cl2N2O6 . Its average mass is 561.538 Da and its monoisotopic mass is 560.242004 Da .Chemical Reactions Analysis
Chloramphenicol palmitate can be synthesized by transesterification reactions on hydroxyl groups with high regioselectivity and mild reaction conditions . The enzyme-mediated esterification of chloramphenicol palmitate in toluene and DMF has been reported .Physical And Chemical Properties Analysis
Chloramphenicol palmitate is a solid substance . Its fate in the environment varies among different soils . It has been found that chloramphenicol palmitate easily binds with soils rich in organic matter .Wissenschaftliche Forschungsanwendungen
Polymorphism Study
Chloramphenicol palmitate’s polymorphism has been a subject of interest for chemists and analytical scientists. Research into its polymorphic forms can lead to better understanding of its physical and chemical properties, which is crucial for drug formulation and quality control .
Environmental Fate in Soils
Studies using 14C-labeled chloramphenicol explore its mineralization and residue characteristics in agricultural soils. This research is vital for understanding the environmental impact and degradation pathways of antibiotic compounds in different soil types .
Synthesis Analysis
Research into the synthesis of chloramphenicol palmitate provides insights into its molecular structure, including stereoisomers like D-erythro, L-erythro, D-threo, and L-threo forms. This knowledge is essential for pharmaceutical development and production .
Bioavailability Implications
The impact of polymorphism on bioavailability is a critical area of study. Chloramphenicol palmitate serves as a classic example where different polymorphic forms can influence the drug’s absorption and efficacy .
Wirkmechanismus
Target of Action
Chloramphenicol palmitate, like its parent compound chloramphenicol, primarily targets the bacterial ribosome . The ribosome is a critical component of the bacterial cell, responsible for protein synthesis. Chloramphenicol palmitate is a broad-spectrum antibiotic, meaning it is effective against both gram-positive and gram-negative bacteria .
Mode of Action
Chloramphenicol palmitate acts by binding to the 50S subunit of the bacterial ribosome . This binding blocks the action of peptidyl transferase , an enzyme crucial for protein synthesis . By inhibiting protein synthesis, chloramphenicol palmitate effectively stops bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by chloramphenicol palmitate is the protein synthesis pathway in bacteria . By blocking peptidyl transferase, chloramphenicol palmitate prevents the formation of peptide bonds between amino acids, thereby halting the production of new proteins . This disruption of protein synthesis can lead to the death of the bacterial cell .
Pharmacokinetics
Chloramphenicol palmitate is a prodrug, meaning it is inactive until metabolized into its active form, chloramphenicol . This conversion occurs in the small intestine prior to absorption . The bioavailability of chloramphenicol after oral administration is approximately 80% . Chloramphenicol is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Most of a chloramphenicol dose is metabolized by the liver to inactive products, with only 5 to 15% of chloramphenicol excreted unchanged in the urine . The elimination half-life is approximately 4 hours .
Result of Action
The primary result of chloramphenicol palmitate’s action is the inhibition of bacterial growth . By preventing protein synthesis, the drug effectively halts the replication of bacterial cells . It’s important to note that chloramphenicol is primarily bacteriostatic, meaning it stops bacterial growth rather than killing bacteria directly .
Action Environment
The efficacy and stability of chloramphenicol palmitate can be influenced by various environmental factors. For instance, the presence of other antibiotics or substances can affect the drug’s effectiveness . Additionally, the pH and temperature of the environment can impact the stability of the drug . It’s also worth noting that the drug’s action can be influenced by the bacterial resistance profile in a given environment .
Safety and Hazards
Zukünftige Richtungen
Polymorphs (anhydrous and solvate/hydrate forms) may resolve bioavailability problems of drugs like Chloramphenicol palmitate, but they can be a challenge to ensure physicochemical stability for the entire shelf life of the drug product . Drug crystal engineering, in particular, combinatorial chemistry and high-throughput screening, makes it possible to easily and exhaustively identify stable polymorphic and/or hydrate/dehydrate forms of poorly soluble drugs .
Eigenschaften
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKHGMGELZGJQE-ILBGXUMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048699 | |
| Record name | Chloramphenicol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloramphenicol palmitate | |
CAS RN |
530-43-8 | |
| Record name | Chloramphenicol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol palmitate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramphenicol palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14658 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloramphenicol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloramphenicol palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMPHENICOL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VU4207NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does chloramphenicol palmitate exert its antibacterial effect?
A: Chloramphenicol palmitate itself is inactive. It requires hydrolysis to release the active moiety, chloramphenicol. Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, interfering with peptidyl transferase activity. [, , ] This disrupts the formation of peptide bonds and halts bacterial protein production.
Q2: What is the molecular formula and weight of chloramphenicol palmitate?
A: Chloramphenicol palmitate has a molecular formula of C27H42Cl2N2O6 and a molecular weight of 563.54 g/mol. [, , ]
Q3: What are the key structural differences between chloramphenicol and chloramphenicol palmitate?
A: Chloramphenicol palmitate is an ester prodrug of chloramphenicol. It consists of chloramphenicol with palmitic acid (hexadecanoic acid) attached to the primary hydroxyl group. This modification improves the palatability of the drug, making it more acceptable for oral administration, especially in children. [, , ]
Q4: What are the different polymorphic forms of chloramphenicol palmitate, and how do they impact its properties?
A: Chloramphenicol palmitate exhibits polymorphism, existing in three primary forms: A, B, and C. Form A is the most stable but has poor bioavailability and therapeutic activity. Form B is less stable but exhibits greater solubility and bioavailability, making it the preferred form for pharmaceutical formulations. Form C is metastable and readily converts to other forms. [, , , , ]
Q5: How does grinding affect the stability of chloramphenicol palmitate polymorphs?
A: Grinding can induce polymorphic transformations in chloramphenicol palmitate. Studies show that grinding form B for extended periods leads to conversion to form A. Similarly, grinding form C initially transforms it to form B, which eventually converts to form A upon continued grinding. [, ]
Q6: How does temperature impact the interconversion of chloramphenicol palmitate polymorphs?
A: Elevated temperatures can accelerate the transformation of chloramphenicol palmitate polymorphs. For instance, storing form C at 75°C leads to its conversion to form B and eventually to the less soluble form A. This highlights the importance of controlled temperature during storage and handling of this drug. []
Q7: How does the dissolution rate of chloramphenicol palmitate impact its bioavailability?
A: Dissolution rate significantly influences the bioavailability of chloramphenicol palmitate. The amorphous form and form B exhibit higher dissolution rates compared to form A. [, , ] This faster dissolution translates to better absorption and higher blood levels of the active drug, chloramphenicol.
Q8: What factors can affect the dissolution profile of chloramphenicol palmitate formulations?
A: Factors such as particle size, polymorphic form, and the presence of excipients in the formulation can influence the dissolution profile of chloramphenicol palmitate. Studies have shown variations in dissolution profiles among commercially available chloramphenicol capsules due to these factors. [, ]
Q9: What strategies can be employed to improve the solubility and dissolution of chloramphenicol palmitate?
A: Techniques like particle size reduction via micronization, incorporating solubilizing agents like polysorbate 80, and formulating solid dispersions with lipids like phosphatidylcholine have been explored to enhance the solubility and dissolution rate of chloramphenicol palmitate. [, , ]
Q10: How does the bioavailability of oral chloramphenicol palmitate compare to intravenous chloramphenicol succinate?
A: Research indicates that the oral bioavailability of chloramphenicol palmitate is superior to that of intravenous chloramphenicol succinate. Studies in children showed significantly higher areas under the curve (AUC) for chloramphenicol after oral administration of the palmitate ester compared to intravenous administration of the succinate ester. This difference is attributed to a significant loss of chloramphenicol succinate in urine as the unhydrolyzed form. [, ]
Q11: Does food intake influence the bioavailability of chloramphenicol palmitate?
A: Studies in cats suggest that food might negatively affect the bioavailability of chloramphenicol palmitate. The absorption of the drug was particularly poor in fasted cats compared to fed cats, indicating a potential interaction with food. []
Q12: How is chloramphenicol metabolized and excreted?
A: Chloramphenicol is primarily metabolized in the liver, undergoing glucuronidation to form inactive metabolites. These metabolites, along with a small amount of unchanged chloramphenicol, are excreted primarily in urine. [, ]
Q13: What are the common therapeutic uses of chloramphenicol palmitate?
A: Although chloramphenicol is a broad-spectrum antibiotic, its use is often reserved for serious infections due to its potential for severe side effects. Chloramphenicol palmitate, due to its palatability, is often used in pediatric patients for treating conditions like meningitis caused by susceptible organisms. [, , ]
Q14: Are there alternatives to chloramphenicol palmitate?
A: Yes, depending on the specific infection, several alternative antibiotics with potentially safer profiles are available. These may include other classes of antibiotics like penicillins, cephalosporins, macrolides, or fluoroquinolones, depending on the susceptibility of the infecting organism. []
Q15: What are the potential toxicities associated with chloramphenicol palmitate?
A15: While effective, chloramphenicol palmitate carries a risk of serious side effects. These include:
- Bone marrow suppression: This can be reversible or irreversible (aplastic anemia), and its occurrence is unpredictable. [, ]
- Gray baby syndrome: This life-threatening condition can occur in neonates due to their immature metabolic pathways, leading to chloramphenicol accumulation. [, ]
Q16: What analytical techniques are used to quantify chloramphenicol palmitate in pharmaceutical formulations?
A16: Various methods are employed for the quantitative determination of chloramphenicol palmitate in pharmaceutical preparations:
- Spectrophotometry: This involves measuring the absorbance or transmittance of light through a solution containing the drug. [, ]
- High-performance liquid chromatography (HPLC): This technique separates and quantifies components in a mixture based on their different affinities for a stationary phase and a mobile phase. [, , ]
- Microbiological assay: This method determines drug activity by measuring its inhibitory effect on a susceptible microorganism. []
Q17: What methods are used to characterize the different polymorphic forms of chloramphenicol palmitate?
A17: Several techniques are used to identify and differentiate the polymorphic forms of chloramphenicol palmitate:
- X-ray powder diffraction (XRPD): This technique analyzes the diffraction pattern produced by X-rays passing through a crystalline sample, providing information about its crystal structure. [, , , , , ]
- Differential scanning calorimetry (DSC): This method measures the heat flow associated with thermal transitions in a sample, providing information about melting points and other thermodynamic properties of the polymorphs. [, , , , , ]
- Infrared (IR) spectroscopy: This technique analyzes the absorption of infrared radiation by a sample, providing information about its molecular vibrations and functional groups, which can be used to distinguish different polymorphs. [, , , , ]
Q18: What are the key considerations for ensuring the quality control of chloramphenicol palmitate during manufacturing?
A18: Maintaining consistent quality of chloramphenicol palmitate necessitates stringent quality control measures throughout the manufacturing process:
- Polymorph control: Monitoring and controlling the polymorphic form during manufacturing is crucial to ensure optimal bioavailability and therapeutic efficacy. [, , ]
- Particle size distribution: Controlling particle size is essential for consistent dissolution rates and bioavailability. [, ]
- Impurity profiling: Limiting impurities is critical to ensure product safety and efficacy. [, ]
- Stability testing: Evaluating the stability of formulations under various storage conditions is necessary to determine shelf life and appropriate storage conditions. [, ]
Q19: What are some areas of future research regarding chloramphenicol palmitate?
A19: Several research avenues remain open for chloramphenicol palmitate:
- Novel drug delivery systems: Exploring new drug delivery systems like nanoparticles or liposomes could further enhance bioavailability and potentially reduce dosing frequency. [, ]
- Targeted delivery: Developing targeted delivery strategies could improve drug concentration at the infection site while minimizing systemic exposure and potential side effects. []
- Understanding resistance mechanisms: Further research into the mechanisms of bacterial resistance to chloramphenicol can inform strategies to combat resistance and prolong its clinical utility. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



